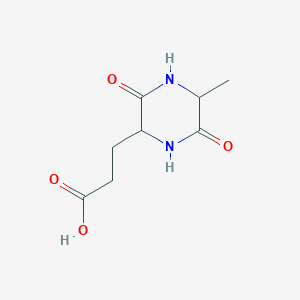
Boc-Hse-OEt.TsOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is a derivative of homoserine, an amino acid, and is often used as a building block in the synthesis of various bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate typically involves the protection of the amino group of L-homoserine with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxyl group with ethanol. The resulting compound is then treated with tosyl chloride to form the tosylate ester. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Tosyl Chloride: Used in the formation of the tosylate ester.
Triethylamine: Used as a base to neutralize hydrochloric acid.
Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.
Major Products Formed
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
科学的研究の応用
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and other bioactive molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and other therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of fine chemicals and other industrial products.
作用機序
The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves the formation of a reactive intermediate through the displacement of the tosylate group by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
Similar Compounds
(S)-N-Boc-L-homoserine Ethyl Ester Mesylate: Similar in structure but uses a mesylate group instead of a tosylate group.
(S)-N-Boc-L-homoserine Ethyl Ester Chloride: Uses a chloride group instead of a tosylate group.
Uniqueness
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is unique due to its excellent leaving group properties, which make it highly reactive in nucleophilic substitution reactions. This reactivity makes it a valuable tool in organic synthesis and peptide chemistry .
特性
分子式 |
C18H29NO8S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H21NO5.C7H8O3S/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h8,13H,5-7H2,1-4H3,(H,12,15);2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
InChIキー |
SHABNBLSPYLCDS-QRPNPIFTSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCOC(=O)C(CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




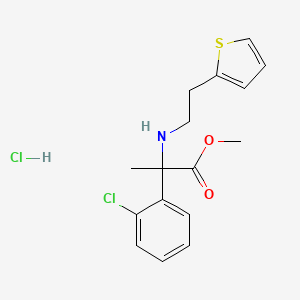

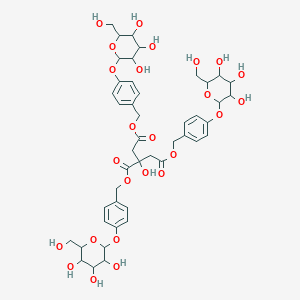

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
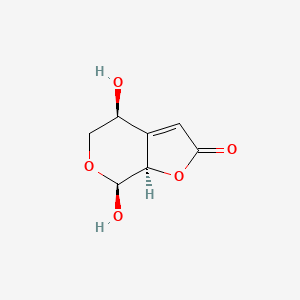
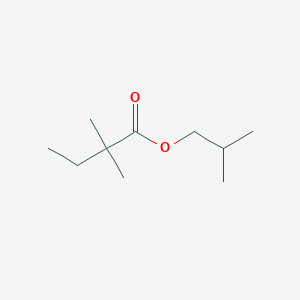
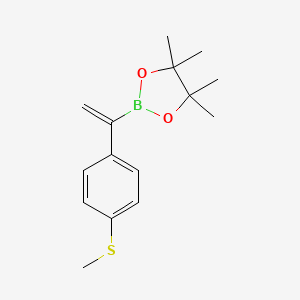
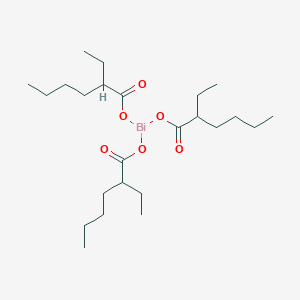
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)
